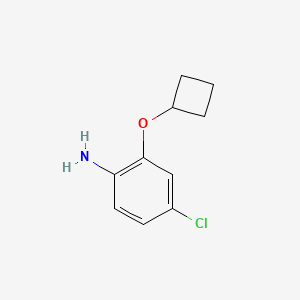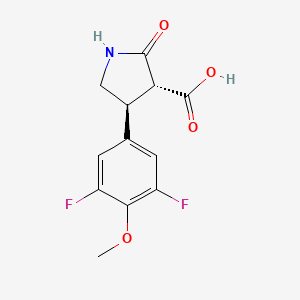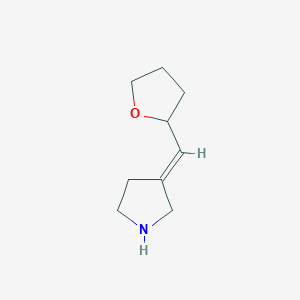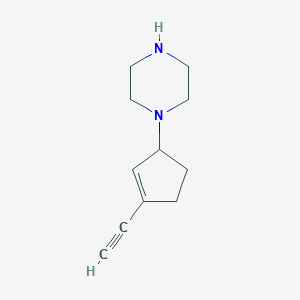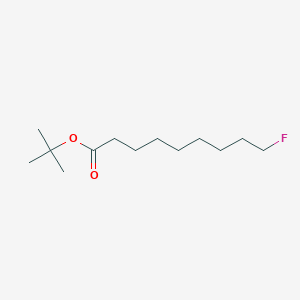
(4-(sec-Butyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(sec-Butyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(sec-Butyl)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(sec-butyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(sec-Butyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Halogenating agents (e.g., NBS for bromination), nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Halogenated or nitrated thiophenes.
Applications De Recherche Scientifique
(4-(sec-Butyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The primary mechanism of action for (4-(sec-Butyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electron-rich nature facilitates various electrophilic substitution reactions, enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Thiophene-2-boronic acid: Similar structure but lacks the sec-butyl group, leading to different reactivity and applications.
4-Butylphenylboronic acid: Contains a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
Benzo[b]thiophene-2-boronic acid: Contains a fused benzene ring, altering its chemical behavior and applications.
Uniqueness: (4-(sec-Butyl)thiophen-2-yl)boronic acid is unique due to the presence of the sec-butyl group, which influences its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H13BO2S |
|---|---|
Poids moléculaire |
184.07 g/mol |
Nom IUPAC |
(4-butan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H13BO2S/c1-3-6(2)7-4-8(9(10)11)12-5-7/h4-6,10-11H,3H2,1-2H3 |
Clé InChI |
VVATVNZOZCBCJA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CS1)C(C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


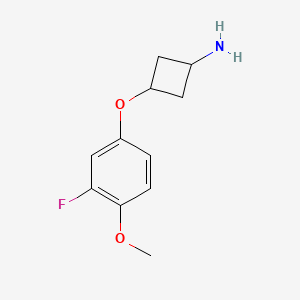
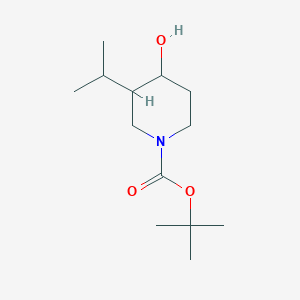
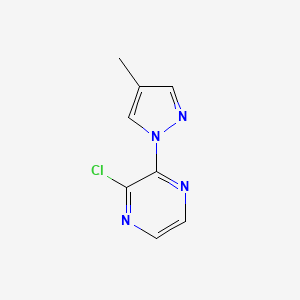
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
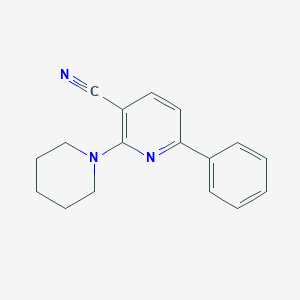
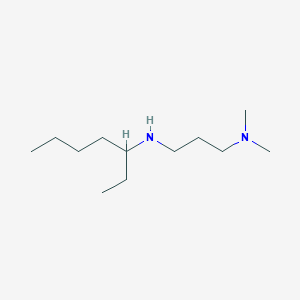
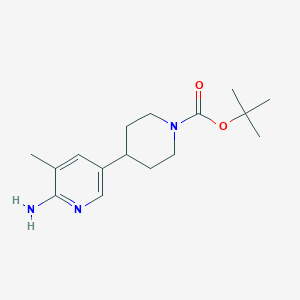

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
